molecular formula C27H43F2N3O5 B1671424 Gemcitabine elaidate CAS No. 210829-30-4

Gemcitabine elaidate

Cat. No.: B1671424
CAS No.: 210829-30-4
M. Wt: 527.6 g/mol
InChI Key: HESSNRGIEVBPRB-QDDPNBLJSA-N
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Description

Gemcitabine elaidate is a lipid-drug conjugate of gemcitabine, designed to overcome resistance related to human equilibrative nucleoside transporter 1 (hENT1). This compound has been investigated for its potential in treating various cancers, including pancreatic cancer, non-small-cell lung cancer, and metastatic pancreatic adenocarcinoma .

Mechanism of Action

Target of Action

Gemcitabine elaidate, also known as CP-4126 or CO-101, is a lipid-drug conjugate of gemcitabine . The primary targets of this compound are the same as those of gemcitabine, which include deoxycytidine kinase (dCK) and ribonucleotide reductase (RR) . These enzymes play crucial roles in DNA synthesis and repair, making them important targets for anticancer therapies .

Mode of Action

This compound is a prodrug that is hydrolyzed by esterases in plasma and within tumor cells to form gemcitabine . Once inside the cell, gemcitabine is phosphorylated by deoxycytidine kinase to form its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP) . On the other hand, dFdCTP is incorporated into DNA, resulting in DNA strand termination and apoptosis .

Biochemical Pathways

The action of this compound affects several biochemical pathways. The inhibition of ribonucleotide reductase by dFdCDP depletes the cells’ deoxyribonucleotide (dNTP) pools, disrupting DNA synthesis . The incorporation of dFdCTP into DNA leads to DNA strand termination, which triggers apoptosis . Furthermore, this compound has been shown to inhibit the PI3K/AKT and MEK signaling pathways, which are often activated in cancer cells .

Pharmacokinetics

This compound follows dose-dependent kinetics, with maximum plasma concentrations occurring at the end of the infusion . As a lipid-drug conjugate, this compound is designed to circumvent resistance to gemcitabine related to the human equilibrative nucleoside transporter 1 (hENT1) . This allows for improved bioavailability and stability compared to gemcitabine .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of DNA synthesis, induction of apoptosis, and inhibition of oncogenic signaling pathways . These effects can lead to the inhibition of tumor growth and the death of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the expression levels of enzymes such as esterases, which convert this compound into gemcitabine, can affect the drug’s action . Additionally, the presence of certain mutations, such as KRAS mutations commonly found in pancreatic cancer, can influence the drug’s efficacy . Lastly, the drug’s stability can be affected by metabolic processes in the liver and other tissues .

Biochemical Analysis

Biochemical Properties

Gemcitabine elaidate is a lipophilic pro-agent of gemcitabine . It is converted to gemcitabine by esterases in order to be phosphorylated . These are compounds consisting of a pyrimidine linked to a ribose which lacks a hydroxyl group at position 2 .

Cellular Effects

This compound exhibits anti-tumor activity . It has shown similar or better activity than gemcitabine in a number of animal models . The combination of this compound with other drugs has shown a superior inhibitory effect on the growth of certain cancer cells .

Molecular Mechanism

This compound is a prodrug that is converted to gemcitabine by esterases . Gemcitabine is then phosphorylated to gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP), which are responsible for its cytotoxic actions . dFdCTP competes with deoxycytidine triphosphate (dCTP) as an inhibitor of DNA polymerase . dFdCDP is a potent inhibitor of ribonucleoside reductase, resulting in depletion of deoxyribonucleotide pools necessary for DNA synthesis and, thereby potentiating the effects of dFdCTP .

Temporal Effects in Laboratory Settings

This compound has shown a significant impact on cellular processes over time . It has been observed that this compound significantly affects cellular viability and tubulogenesis when compared to standard gemcitabine treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been observed that this compound can prevent neoplastic proliferation and overcome chemoresistance in certain cancer models .

Metabolic Pathways

This compound is involved in the metabolic pathway of gemcitabine . It is converted to gemcitabine by esterases, which is then phosphorylated to its active forms .

Transport and Distribution

This compound allows human equilibrative nucleoside transporter1-independent intracellular delivery of gemcitabine . This suggests that this compound could be more active than gemcitabine in patients with low levels of this transporter in their tumor cells .

Subcellular Localization

The subcellular localization of this compound is related to its conversion to gemcitabine. After being transported into the cell, gemcitabine undergoes complex intracellular conversion to its active forms . This process likely occurs in the cytoplasm, where the necessary enzymes for these conversions are located.

Preparation Methods

Gemcitabine elaidate is synthesized by conjugating gemcitabine with elaidic acid. . This conjugation enhances the stability and cellular uptake of gemcitabine, allowing it to bypass hENT1-related resistance.

Chemical Reactions Analysis

Gemcitabine elaidate undergoes hydrolysis in vivo to release gemcitabine. The primary reaction involves the cleavage of the ester bond by esterases present in plasma and within tumor cells . This hydrolysis reaction is crucial for the activation of this compound, allowing it to exert its therapeutic effects.

Biological Activity

Gemcitabine elaidate (CP-4126) is a lipid-drug conjugate of gemcitabine, designed to enhance the drug's efficacy against various cancers, particularly pancreatic ductal adenocarcinoma (PDAC) and non-small cell lung cancer (NSCLC). This compound exhibits several biological activities that distinguish it from its parent drug, gemcitabine, primarily due to its ability to bypass the human equilibrative nucleoside transporter 1 (hENT1), which is often implicated in drug resistance.

This compound functions as a prodrug that is converted into active metabolites within the tumor cells. Unlike gemcitabine, which relies on hENT1 for cellular uptake, this compound can enter cells independently of this transporter. This characteristic is particularly beneficial for tumors expressing low levels of hENT1, where traditional gemcitabine therapy may fail. Studies have shown that this compound retains its activity in vivo and does not undergo rapid metabolism by deoxycytidine kinase, a common pathway for gemcitabine degradation .

Efficacy in Cancer Models

Research has demonstrated the superior efficacy of this compound in various preclinical models:

  • Pancreatic Cancer : In vitro studies using MIA PaCa-2 cells revealed that this compound significantly reduced colony formation compared to both gemcitabine and untreated controls. The treatment resulted in a marked decrease in the area and number of colonies formed, indicating potent antitumor activity .
  • Lung Cancer : In mouse xenograft models, this compound exhibited reduced tumor growth in EKVX non-small cell lung cancer and MHMX sarcoma models, showcasing its potential in treating solid tumors resistant to conventional therapies .

Combination Therapies

The combination of this compound with other therapeutic agents has been explored to enhance its anticancer effects:

  • With Cisplatin : A clinical trial is currently assessing the safety and efficacy of combining this compound with cisplatin in patients with advanced solid tumors. Initial findings suggest that this combination could improve treatment outcomes by leveraging the distinct mechanisms of action of both drugs .
  • With ONC201 : Recent studies indicate that combining this compound with ONC201 can prevent neoplastic proliferation through AKT/ERK blockade, thereby overcoming chemoresistance and enhancing T-cell tumor surveillance .

Formulation Innovations

To improve the delivery and efficacy of this compound, innovative formulations have been developed:

  • Nanoliposomes : Researchers have created palmitoyl carnitine-anchored nanoliposomes loaded with this compound. These formulations showed enhanced cellular uptake and significant inhibition of angiogenesis in 3D models of pancreatic tumors. The optimized nanoliposomes exhibited a particle size of approximately 80 nm and high encapsulation efficiency (93.25%) for this compound .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study FocusKey Findings
Mechanism Bypasses hENT1 transporter; retains activity without rapid metabolism by dCDA .
Pancreatic Cancer Efficacy Significant reduction in colony formation; enhanced apoptosis in MIA PaCa-2 cells .
Lung Cancer Efficacy Reduced tumor growth in EKVX NSCLC and MHMX sarcoma mouse models .
Combination Therapy Improved outcomes when combined with cisplatin and ONC201; enhanced T-cell responses .
Formulation Development Successful creation of nanoliposomal formulations; high encapsulation efficiency .

Properties

IUPAC Name

[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43F2N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)36-20-21-24(34)27(28,29)25(37-21)32-19-18-22(30)31-26(32)35/h9-10,18-19,21,24-25,34H,2-8,11-17,20H2,1H3,(H2,30,31,35)/b10-9+/t21-,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESSNRGIEVBPRB-QDDPNBLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43F2N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175308
Record name Gemcitabine elaidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210829-30-4
Record name Gemcitabine elaidate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210829304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gemcitabine elaidate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12564
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gemcitabine elaidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GEMCITABINE ELAIDATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/231C73W7LG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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